4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide
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Overview
Description
4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, which is known for its versatile pharmacophore properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide typically involves multiple steps. One common method includes the Claisen-Schmidt condensation reaction, where 3,4,5-trimethoxyacetophenone is reacted with an appropriate aldehyde under acidic or basic conditions to form the intermediate chalcone . This intermediate is then subjected to further reactions, such as amination and acylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization and chromatography are also employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to various proteins, such as tubulin and heat shock proteins, inhibiting their function. This can lead to the disruption of cellular processes, such as cell division and protein folding, which are critical for the survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with antimicrobial properties.
Uniqueness
4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its trimethoxyphenyl group enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C27H30N2O5 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C27H30N2O5/c1-18(19-8-6-5-7-9-19)29-27(31)20-10-12-22(13-11-20)28-15-14-23(30)21-16-24(32-2)26(34-4)25(17-21)33-3/h5-13,16-18,28H,14-15H2,1-4H3,(H,29,31) |
InChI Key |
JDMINYTXBSJKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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